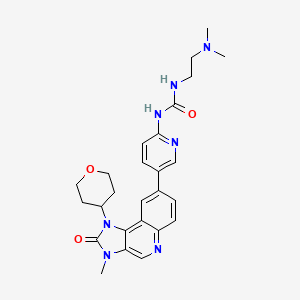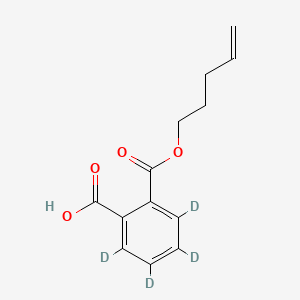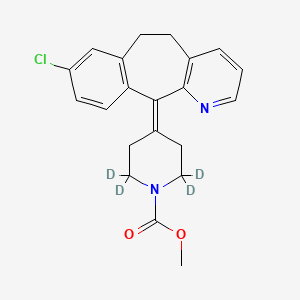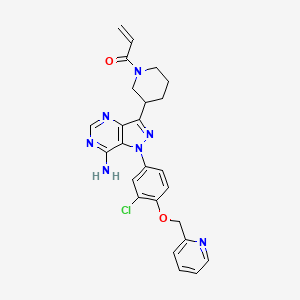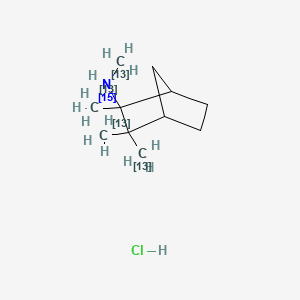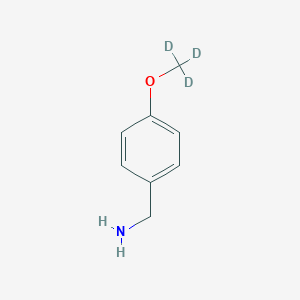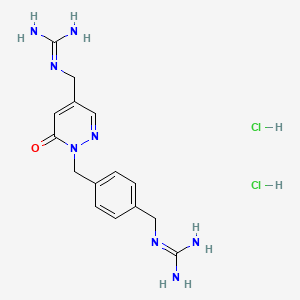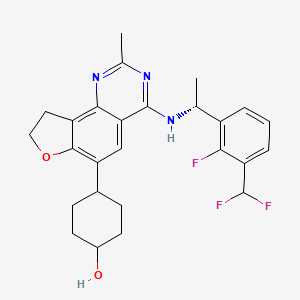
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid is a deuterated derivative of a polyunsaturated fatty acid. This compound is characterized by the presence of multiple double bonds and hydroxyl groups, as well as deuterium atoms replacing hydrogen atoms at specific positions. The deuterium substitution can significantly alter the compound’s physical and chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid typically involves multiple steps, including the introduction of deuterium atoms and the formation of double bonds and hydroxyl groups. One common approach is to start with a precursor fatty acid and subject it to deuterium exchange reactions under specific conditions. This can be followed by selective hydroxylation and double bond formation using catalysts and reagents such as palladium on carbon and hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions using deuterium oxide (heavy water) and specialized catalysts. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: Deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation.
Substitution: Deuterium exchange can be achieved using deuterium oxide and a suitable catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of hydrogenated or substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid is used as a model compound to study the effects of deuterium substitution on reaction mechanisms and kinetics. It is also employed in isotopic labeling studies to trace reaction pathways and intermediates.
Biology
In biological research, this compound is used to investigate the metabolic pathways of polyunsaturated fatty acids and their deuterated analogs. It helps in understanding the role of deuterium in biological systems and its potential effects on enzyme activity and metabolic rates.
Medicine
In medicine, deuterated compounds like this compound are explored for their potential therapeutic benefits. Deuterium substitution can enhance the stability and efficacy of drugs, leading to improved pharmacokinetics and reduced side effects.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties, such as increased stability and resistance to degradation, make it suitable for various applications, including electronics and aerospace.
Mecanismo De Acción
The mechanism of action of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and reactivity, leading to altered biological effects. The pathways involved may include modulation of enzyme activity, inhibition of metabolic processes, and interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
(5Z,8S,9R,11Z,14Z)-8,9-dihydroxyicosa-5,11,14-trienoic acid: The non-deuterated analog of the compound.
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecahydroxy-8,9-dihydroxyicosa-5,11,14-trienoic acid: A compound with hydroxyl groups instead of deuterium atoms.
Uniqueness
The uniqueness of (5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid lies in its deuterium substitution, which imparts distinct physical and chemical properties. This makes it valuable for studying isotopic effects and developing deuterium-enriched pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C20H34O4 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
(5Z,8S,9R,11Z,14Z)-16,16,17,17,18,18,19,19,20,20,20-undecadeuterio-8,9-dihydroxyicosa-5,11,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h6-7,9-10,12-13,18-19,21-22H,2-5,8,11,14-17H2,1H3,(H,23,24)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1/i1D3,2D2,3D2,4D2,5D2 |
Clave InChI |
DCJBINATHQHPKO-OHRLSYMNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C[C@H]([C@H](C/C=C\CCCC(=O)O)O)O |
SMILES canónico |
CCCCCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



